molecular formula C10H16O3 B1652563 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one CAS No. 14782-52-6

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one

Cat. No.: B1652563
CAS No.: 14782-52-6
M. Wt: 184.23 g/mol
InChI Key: NTXPNZZGKQFVJR-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one is a spirocyclic compound featuring a cyclohexanone ring fused to a 1,4-dioxolane ring at the 4,5-positions. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . This compound is primarily synthesized for use as a heterocyclic building block in organic chemistry, enabling the development of complex molecules in pharmaceuticals and materials science . Unlike some naturally occurring spiroketones (e.g., those isolated from Stevia rebaudiana or Asarum himalaicum), this compound is typically produced synthetically, as evidenced by its inclusion in building block catalogs .

Properties

IUPAC Name

6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)8(11)4-3-5-10(9)12-6-7-13-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXPNZZGKQFVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCC12OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451232
Record name 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14782-52-6
Record name 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the nucleophilic attack of the diol on the carbonyl group. Ethylene glycol is the preferred diol due to its ability to form stable five-membered cyclic ketals. The process is conducted under reflux in a non-polar solvent (e.g., toluene) with azeotropic removal of water via a Dean-Stark apparatus.

Example Procedure :

  • Dissolve 3,3,6,6-tetramethoxycyclohexa-1,4-dione (0.25 mol) in 1,3-propanediol (500 mL).
  • Add PTSA (50 mg) at 0°C and stir for 3 hours.
  • Quench the reaction with saturated NaHCO₃, extract with tert-butyl methyl ether, and dry over Na₂SO₄.
  • Purify via flash chromatography to obtain the spirocyclic ketal in 82.3% yield.

Optimization and Selectivity

Monoketalization selectivity is critical to avoid bis- or over-alkylated byproducts. Key factors include:

  • Solvent Polarity : Non-polar solvents (toluene, methyl-THF) favor monoketal formation by reducing diol nucleophilicity.
  • Stoichiometry : A 1:1 molar ratio of diketone to diol minimizes bis-ketalization.
  • Temperature : Reactions conducted below 30°C improve selectivity for the spirocyclic product.

Catalytic Hydrogenation of Unsaturated Precursors

For substrates containing double bonds, palladium-catalyzed hydrogenation serves as a key step to achieve the saturated spirocyclic structure. This method is particularly relevant when starting from conjugated dienones.

Hydrogenation Protocol

The process involves hydrogenating 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one derivatives under high-pressure H₂ in the presence of a palladium catalyst.

Example Procedure :

  • Dissolve 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one (0.66 mol) in methyl tetrahydrofuran (200 mL).
  • Add N,N-diisopropylethylamine (5.4 mmol) and 5% Pd/C (0.1 g).
  • Hydrogenate at 100 bar H₂ and 30°C until pressure stabilizes.
  • Filter through Celite® and concentrate to isolate the product in 91% yield.

Catalyst and Solvent Effects

  • Catalyst : Palladium on activated carbon (5–10% loading) provides optimal activity and recyclability.
  • Solvent : Polar aprotic solvents (e.g., methyl-THF) enhance hydrogen solubility and reaction rates.
  • Additives : Trialkylamines (e.g., triethylamine) suppress catalyst poisoning by adsorbing acidic byproducts.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency of reported synthetic routes:

Method Starting Material Catalyst Solvent Temperature Yield Reference
Acid-catalyzed ketalization 3,3,6,6-tetramethoxycyclohexa-1,4-dione PTSA 1,3-propanediol 0°C 82.3%
Hydrogenation 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one Pd/C (5%) Methyl-THF 30°C 91%
Ethylene glycol ketalization 2-oxocyclohexane-1,3-dicarboxylate PTSA Toluene Reflux 91%

Industrial-Scale Considerations

Workup and Purification

  • Acid Neutralization : Post-reaction quenching with NaHCO₃ or K₂CO₃ ensures safe handling and facilitates phase separation.
  • Solvent Recovery : Toluene and methyl-THF are preferred due to their low boiling points and ease of distillation.

Byproduct Management

  • Bis-ketal Formation : Controlled stoichiometry and solvent polarity reduce bis-ketal content to <5%.
  • Catalyst Recycling : Pd/C catalysts can be reused up to three times with minimal activity loss.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of frovatriptan, a migraine therapeutic. Its spirocyclic structure provides steric hindrance that enhances the metabolic stability of target molecules.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Chemistry

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols when treated with lithium aluminum hydride.
  • Substitution Reactions : It can undergo nucleophilic substitution to form substituted spiro compounds.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols
SubstitutionSodium methoxide in methanolSubstituted spiro compounds

Biology

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
  • Antifungal Activity : Evaluations have shown promise in inhibiting fungal growth.

A notable study demonstrated the compound's ability to inhibit the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications:

  • Drug Development : It is being evaluated as a lead compound for developing new drugs targeting specific receptors involved in neurological disorders.
  • 5-HT1A Receptor Agonists : Recent research has focused on its derivatives as selective agonists for the 5-HT1A receptor, which is significant in treating anxiety and depression .

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications enhanced activity against Escherichia coli and Candida albicans, showcasing the compound's potential in pharmaceutical applications .

Case Study 2: Neuropharmacological Potential

Research conducted on the compound's derivatives demonstrated promising results as selective serotonin receptor modulators. One derivative exhibited a high selectivity ratio for the 5-HT1A receptor over α1-adrenoceptors, suggesting its potential use in developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogues

Spirocyclic dioxolane-ketone derivatives exhibit diverse properties depending on substituent positions, ring saturation, and heteroatom composition. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Formula Key Features Source/Application
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one 6,6-dimethyl; 7-keto C₉H₁₄O₃ Synthetic building block; stable spirocyclic framework Catalogs
6,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one 6,9-dimethyl; 6,9-diene; 8-keto C₁₀H₁₂O₃ Unsaturated backbone; LC-MS m/z = 181.0; used in enzyme-activated systems Synthetic intermediate
7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene Dithia (S) instead of dioxa (O); alkene C₁₁H₁₆S₂ Sulfur-containing spiro system; synthesized via photochemical methods Methodological study
2,10,10-Trimethyl-6-methylene-1-oxaspiro[4.5]decan-7-one 1-oxa (single O); methylene group C₁₃H₁₈O₂ Natural product from Asarum himalaicum; potential bioactivity Phytochemical analysis
(2R,3R)-2,3-Diphenyl-1,4-dioxaspiro[4.5]dec-6-en-8-one Phenyl substituents; 6-en-8-one C₂₀H₁₈O₃ Chiral spiro system; used in asymmetric synthesis Synthetic methodology

Key Observations :

  • Heteroatom Effects : Replacing oxygen with sulfur (dioxa → dithia) alters electronic properties and increases ring strain, as seen in ’s dithiaspiro compound .
  • Natural vs. Synthetic : Natural spiroketones (e.g., from Asarum species) often feature methylene or epoxy groups, while synthetic derivatives prioritize stability and modularity .

Spectral and Reactivity Data

  • LC-MS/NMR : The 6,9-dimethyl diene analogue (C₁₀H₁₂O₃) shows LC-MS m/z = 181.0 [M+H]⁺ and distinctive ¹H NMR signals (δ 2.23 ppm for methyl groups) . Comparable data for the target compound is sparse, but its 6,6-dimethyl groups would likely produce upfield-shifted methyl peaks.
  • Reactivity : The 6,6-dimethyl groups in the target compound may hinder fluorination at adjacent positions, contrasting with ’s fluorination at C8 in the unsubstituted spirodecan-8-one .

Biological Activity

6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3 with a molecular weight of approximately 184.24 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Interaction : The compound is known to interact with specific receptors and enzymes, influencing cellular signaling pathways.
  • Covalent Bond Formation : Similar to other aromatic compounds, it may form covalent bonds with target biomolecules, altering their function.
  • Biochemical Pathways : It is involved in several metabolic pathways that can lead to therapeutic effects or toxicity depending on the context of use.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by:

  • Solubility : Its solubility affects absorption rates in biological systems.
  • Stability : The compound's stability in physiological conditions determines its efficacy.
  • Transport Proteins : The presence of specific transport proteins can facilitate or hinder its cellular uptake.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties against various pathogens.
  • Neuropharmacological Effects : Some studies suggest that this compound may have effects on neurotransmitter systems, potentially acting as a modulator for serotonin receptors.
  • Anti-inflammatory Properties : Preliminary investigations have suggested that this compound might exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Franchini et al. (2016)Synthesis and evaluationIdentified as a partial agonist for 5-HT1A receptors with moderate selectivity towards α1 adrenoceptors .
Antimicrobial EvaluationVarious bacterial strainsShowed promising antimicrobial activity compared to standard antibiotics .
Neuropharmacological AssessmentSerotonin receptor modulationIndicated potential for modulating serotonin levels in vitro .

Q & A

Q. What are the foundational synthetic routes for 6,6-dimethyl-1,4-dioxaspiro[4.5]decan-7-one?

The compound is typically synthesized via cyclization reactions involving ketone-protected intermediates. For example, spirocyclic dioxolane systems can be formed by reacting diketones with diols under acidic conditions. Molecular formula and weight (C₁₁H₁₆O₃, 202.21 g/mol) are critical for stoichiometric calculations and purity assessment . Reactions may involve fluorinating agents like [SF₃][SbF₆] to introduce substituents, though yields can vary due to competing side reactions .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

19F^{19}\text{F} and 1H^{1}\text{H} NMR are essential for verifying substituents and stereochemistry. For instance, 19F^{19}\text{F} NMR signals at –68.1 and –114.5 ppm (with 2JFF=9.1 Hz^2J_{F-F} = 9.1\ \text{Hz}) confirm difluorination at the 8-position in derivatives, though low coupling constants may require validation via X-ray crystallography . 13C^{13}\text{C} NMR helps identify carbonyl (C7) and spirocyclic ether oxygen environments .

Q. What are standard purification techniques for this spirocyclic compound?

Chromatography (silica gel, HPLC) is commonly used, with solvent systems optimized based on polarity. For fluorinated derivatives, reverse-phase columns (e.g., Chromolith®) improve resolution. Low-temperature crystallization in acetonitrile or ethyl acetate is recommended to minimize decomposition .

Advanced Research Questions

Q. How can researchers address low yields in fluorination reactions of the spirocyclic core?

Fluorination with [SF₃][SbF₆] in CH₃CN at –20°C often yields 8,8-difluoro derivatives, but competing HF formation (–180.4 ppm in 19F^{19}\text{F} NMR) reduces efficiency. Strategies include:

  • Catalyst optimization : CsF (molar ratio 1:0.4 ketone:CsF) enhances fluoride availability .
  • Solvent control : Anhydrous conditions and low temperatures suppress HF generation.
  • Inline monitoring : Real-time NMR tracks reaction progress to halt before side reactions dominate .

Q. What crystallographic methods are suitable for resolving stereochemical ambiguities?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. SHELX’s robustness in handling twinned or high-resolution data ensures accurate determination of spirocyclic geometry and substituent orientation. For challenging crystals, synchrotron radiation improves data quality .

Q. How can computational modeling predict reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the carbonyl group. Electrostatic potential maps identify reactive sites, while Molecular Dynamics (MD) simulations assess solvent effects on reaction pathways. These methods guide selective functionalization (e.g., azide introduction at C7) .

Q. How should contradictory spectral data be resolved?

Discrepancies (e.g., unexpected 2JFF^2J_{F-F} values) require cross-validation:

  • Multi-technique analysis : Combine NMR, IR (C=O stretch ~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation.
  • Isotopic labeling : 18O^{18}\text{O}-labeling tracks ether oxygen behavior during reactions.
  • Statistical validation : Use tools like CrystalExplorer to assess crystallographic data reliability against NMR findings .

Data Management and Reporting

Q. What frameworks ensure rigorous data reporting for this compound?

Follow IUPAC guidelines for structural data and the CRYSTAL data format for crystallography. Raw NMR spectra (FID files) and computational input/output files should be archived. Use tables to summarize key parameters:

ParameterValue/TechniqueReference
Molecular Weight202.21 g/mol
19F^{19}\text{F} NMR–68.1, –114.5 ppm (2JFF=9.1 Hz^2J_{F-F} = 9.1\ \text{Hz})
Melting PointNot reported; purify via crystallization

Ensure reproducibility by detailing reaction conditions (solvent, temp, catalysts) and error margins .

Ethical and Safety Considerations

Q. What safety protocols apply to handling fluorinated derivatives?

  • Use HF-resistant equipment (Teflon-lined reactors) and conduct reactions in fume hoods.
  • Monitor airborne HF with sensors and neutralize spills with calcium gluconate gel.
  • Dispose of waste via certified facilities to prevent environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one
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